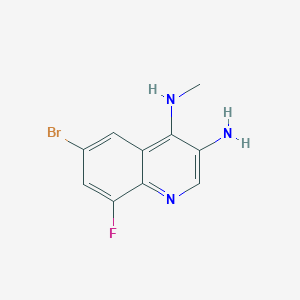

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine

Description

Properties

Molecular Formula |

C10H9BrFN3 |

|---|---|

Molecular Weight |

270.10 g/mol |

IUPAC Name |

6-bromo-8-fluoro-4-N-methylquinoline-3,4-diamine |

InChI |

InChI=1S/C10H9BrFN3/c1-14-10-6-2-5(11)3-7(12)9(6)15-4-8(10)13/h2-4H,13H2,1H3,(H,14,15) |

InChI Key |

LZLIGYWWYMNTNX-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=C(C=C(C2=NC=C1N)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine typically involves multi-step organic reactionsThe specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification using techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) to confirm the structure and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can modify the bromine and fluorine substituents.

Substitution: Nucleophilic substitution reactions can replace the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s derivatives may have potential as biological probes or therapeutic agents.

Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets. The pathways involved may include inhibition or activation of enzymatic reactions, affecting cellular processes .

Comparison with Similar Compounds

Structural Analogs in the Quinoline Family

Quinoline derivatives are widely studied for their biological and optoelectronic properties. Below is a comparison of key analogs:

Key Observations :

- Halogen Effects: The bromine and fluorine substituents in the target compound may enhance DNA binding compared to non-halogenated analogs like IC2 (6-methylquinazoline-2,4-diamine), which showed comparable DNA intercalation to Doxorubicin . Fluorine’s electronegativity could improve metabolic stability over chlorine-containing analogs .

DNA Intercalation

- Target Compound : While direct data is lacking, structurally similar bicyclic planar compounds (e.g., IC2 and IC5) exhibited DNA intercalation comparable to Doxorubicin in gel mobility shift assays (GMSA) . The bromine and fluorine substituents may enhance π-π stacking with DNA base pairs.

- Chlorinated Analogs: N1,N4-bis((2-chloroquinolin-3-yl)methylene)benzene-1,4-diamine derivatives showed moderate AKT1 inhibition (IC₅₀ ~2.5 μM), suggesting halogen position (C2 vs. C6/C8) critically affects target selectivity .

Biological Activity

6-Bromo-8-fluoro-N4-methylquinoline-3,4-diamine is a synthetic compound belonging to the quinoline family, which has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral research. The compound features a unique substitution pattern that enhances its reactivity and biological efficacy. This article explores the biological activity of this compound, focusing on its mechanisms, effects on various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H9BrF2N4, with a molecular weight of approximately 280.14 g/mol. Its structure includes:

- Bromine atom at the 6-position

- Fluorine atom at the 8-position

- N4-methyl group attached to the quinoline ring

This specific arrangement is significant for its interaction with biological targets and contributes to its antimicrobial properties.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Preliminary studies suggest that it can inhibit bacterial growth by interfering with critical cellular processes such as DNA replication and protein synthesis. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria, including resistant strains.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | < 0.016 | Gram-positive bacteria |

| Escherichia coli | 0.5 | Gram-negative bacteria |

| Pseudomonas aeruginosa | 1.0 | Gram-negative bacteria |

The Minimum Inhibitory Concentration (MIC) values indicate strong antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains, suggesting potential for therapeutic use in treating resistant infections .

The proposed mechanism of action for this compound involves its binding affinity to specific enzymes or receptors within bacterial cells. This interaction disrupts essential metabolic pathways, leading to cell death. Further studies are needed to elucidate the precise biochemical interactions and pathways involved.

Case Studies and Research Findings

Several studies have investigated the biological activity of quinoline derivatives similar to this compound. For instance:

- Study on Antibacterial Activity : A study highlighted that compounds with structural similarities to this quinoline derivative exhibited significant antibacterial properties against ciprofloxacin-resistant strains . The research emphasized the importance of substituent combinations in enhancing antibacterial efficacy.

- Antiviral Potential : Quinoline derivatives have also been studied for their antiviral activities against various viruses such as HIV and Zika virus. The structural features that confer antibacterial activity may similarly enhance antiviral properties .

- In Vitro Studies : In vitro assays demonstrated that compounds similar to this compound showed promising results against a range of pathogens, suggesting a broad spectrum of activity that warrants further investigation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with other quinoline derivatives:

Table 2: Comparison of Quinoline Derivatives

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 8-Bromo-6-methylquinoline | Similar quinoline core | Different substitution pattern |

| 4-Bromo-6-ethyl-2-methylquinoline | Variations in substituent positions | Altered biological activity |

| 6-Bromo-N4-ethyl-8-fluoro-5-methylquinoline | Modified fluorination and methylation | Distinct reactivity and potential applications |

The unique substitution pattern of bromine and fluorine atoms along with the N4-methyl group in this compound enhances its biological efficacy compared to similar compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.